molecular formula C17H26N2O3 B2897112 tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate CAS No. 1286265-38-0

tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate

Cat. No.: B2897112
CAS No.: 1286265-38-0
M. Wt: 306.406
InChI Key: AIAHHZKKTYPMIT-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 2-hydroxybenzyl substituent at the piperidine nitrogen.

Properties

IUPAC Name

tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAHHZKKTYPMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that tert-butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate exhibits neuroprotective properties, particularly against neurodegenerative conditions. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, thereby preventing the formation of toxic amyloid fibrils .

Anti-inflammatory Properties

The compound has demonstrated moderate protective effects in astrocytes against amyloid beta-induced toxicity. It reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential as an anti-inflammatory agent in neurodegenerative diseases .

Cancer Research

Recent studies have explored the compound's potential as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK has been associated with inhibited cell growth in various cancer cell lines, indicating that this compound may serve as a candidate for cancer therapy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives under controlled conditions. The mechanism through which it exerts its effects includes:

  • Inhibition of β-secretase activity, leading to decreased amyloid beta production.
  • Modulation of cholinergic signaling through acetylcholinesterase inhibition.
  • Activation of AMPK pathways, promoting metabolic regulation within cells.

Case Studies

StudyObjectiveFindings
MDPI Study (2020)Investigate neuroprotective effectsDemonstrated reduction in TNF-α and free radicals in astrocytes exposed to amyloid beta .
Cancer Research (2020)Evaluate AMPK activationIdentified potential for inhibiting cell growth in breast cancer cell lines via AMPK activation .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Analogs of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate

Compound Name Substituent Yield (%) Molecular Formula Molar Mass (g/mol) Key Spectral Data (¹H NMR) Source
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-methylbenzyl 95 C₁₈H₂₈N₂O₂ 304.4 δ 1.44 (s, 9H, Boc), 7.24–7.27 (d, aromatic)
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-chlorobenzyl 84 C₁₇H₂₅ClN₂O₂ 325.2 δ 1.44 (s, 9H, Boc), 7.24–7.27 (d, aromatic)
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate 2-fluorobenzyl N/A C₁₇H₂₅FN₂O₂ 308.4 Not provided
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate 2,4-difluorobenzyl N/A C₁₇H₂₄F₂N₂O₂ 326.4 Not provided
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-phenylpropyl 75 C₁₉H₃₀N₂O₂ 318.5 δ 1.44 (s, 9H, Boc), 7.17–7.26 (m, aromatic)
tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate 2-nitrobenzoyl N/A C₁₇H₂₃N₃O₅ 349.4 Not provided

Key Observations:

Substituent Position and Yield : Electron-donating groups (e.g., 4-methylbenzyl) generally result in higher yields (95%) compared to bulkier or electron-withdrawing substituents (e.g., 3-phenylpropyl, 75%) due to steric and electronic effects during alkylation .

Hydroxy vs.

Spectral and Structural Differentiation

¹H NMR Signatures :

  • All Boc-protected derivatives show a characteristic singlet at δ ~1.44 ppm for the tert-butyl group .
  • Aromatic proton signals vary with substituent position: para-substituted derivatives (e.g., 4-methylbenzyl) exhibit doublets (δ 7.24–7.27), while ortho-substituted analogs (e.g., 2-fluorobenzyl) may display complex splitting patterns .

13C NMR : The Boc carbonyl resonates at δ ~155 ppm, while aromatic carbons appear between δ 128–137 ppm depending on substituent electronic effects .

Biological Activity

tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate (CAS No. 1286265-38-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3}. The structure features a piperidine ring linked to a carbamate group and a hydroxybenzyl moiety, which may contribute to its biological properties.

Research has shown that compounds similar to this compound can modulate various biological pathways. The compound is hypothesized to act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In a study evaluating similar piperidine derivatives, it was found that certain analogs effectively inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that modifications to the piperidine scaffold can enhance anti-inflammatory activity .

Case Studies and Experimental Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives with structural similarities to this compound exhibited significant inhibition of pyroptosis and IL-1β release in macrophages. For instance, one derivative achieved a 39.2% inhibition rate at a concentration of 10 µM .
  • Cytotoxicity :
    • In vitro assays showed that the compound could exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using standard assays against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), revealing potential as an anticancer agent .
  • Histamine Receptor Interactions :
    • Compounds structurally related to this compound were tested for their affinity towards histamine receptors (H3 and H4). Some derivatives showed promising antagonistic activity, indicating potential applications in treating allergic reactions or other histamine-related conditions .

Summary of Research Findings

Study Focus Findings Concentration Tested Inhibition (%)
Anti-inflammatoryInhibition of IL-1β release in macrophages10 µMUp to 39.2
CytotoxicityEffective against EAC and DLA cell linesVariesSignificant
Histamine receptorAntagonistic activity on H3 and H4 receptorsVariesModerate

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